1-Methyl-4-propylcyclohexane 1-Methyl-4-propylcyclohexane
Brand Name: Vulcanchem
CAS No.: 28352-42-3
VCID: VC18982135
InChI: InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3
SMILES:
Molecular Formula: C10H20
Molecular Weight: 140.27 g/mol

1-Methyl-4-propylcyclohexane

CAS No.: 28352-42-3

Cat. No.: VC18982135

Molecular Formula: C10H20

Molecular Weight: 140.27 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-propylcyclohexane - 28352-42-3

Specification

CAS No. 28352-42-3
Molecular Formula C10H20
Molecular Weight 140.27 g/mol
IUPAC Name 1-methyl-4-propylcyclohexane
Standard InChI InChI=1S/C10H20/c1-3-4-10-7-5-9(2)6-8-10/h9-10H,3-8H2,1-2H3
Standard InChI Key QAXQTVWXIPRDOC-UHFFFAOYSA-N
Canonical SMILES CCCC1CCC(CC1)C

Introduction

Structural Characteristics and Molecular Identity

Molecular Architecture

1-Methyl-4-propylcyclohexane consists of a six-membered cyclohexane ring with two substituents: a methyl group (-CH₃) at position 1 and a propyl group (-CH₂CH₂CH₃) at position 4 . The spatial arrangement of these groups influences the compound’s conformational stability. In its most stable chair conformation, the larger propyl group typically occupies an equatorial position to minimize steric strain, while the methyl group may adopt either axial or equatorial orientation depending on synthesis conditions .

The molecular structure is represented by the SMILES notation CCCC1CCC(CC1)C and the InChIKey QAXQTVWXIPRDOC-UHFFFAOYSA-N . These identifiers ensure precise chemical communication across databases and research platforms.

Table 1: Key Structural Identifiers

PropertyValueSource
Molecular FormulaC₁₀H₂₀
Molecular Weight140.27 g/mol
IUPAC Name1-methyl-4-propylcyclohexane
CAS Numbers4291-81-0, 28352-42-3, 28954-42-9
SMILESCCCC1CCC(CC1)C

Synthesis Methods and Reaction Mechanisms

Hydrogenation of Aromatic Precursors

A common synthesis route involves the catalytic hydrogenation of 1-methyl-4-propylbenzene. This method employs transition metal catalysts such as palladium or nickel under high-pressure hydrogen gas (H₂) to saturate the aromatic ring. The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential addition of hydrogen atoms to the benzene ring, yielding the fully saturated cyclohexane derivative.

Table 2: Comparison of Synthesis Methods

MethodConditionsAdvantagesLimitations
Catalytic HydrogenationPd/Ni catalyst, H₂ (5–10 atm)High purity, mild conditionsRequires aromatic precursor
AlkylationAlCl₃, 40–60°CDirect functionalizationLow yield, side reactions

Physical and Chemical Properties

Phase Behavior and Thermodynamics

1-Methyl-4-propylcyclohexane is a liquid at room temperature, with a boiling point of 448.9 K (175.8°C) . Its density and viscosity align with those of medium-chain alkanes, though exact values remain undocumented in open literature. The compound is insoluble in water but miscible with nonpolar solvents like hexane and toluene.

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Key absorption bands include C-H stretches near 2850–2960 cm⁻¹ (alkyl groups) and C-C ring vibrations at 800–1000 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR): The proton NMR spectrum displays distinct signals for methyl (δ 0.8–1.0 ppm), propyl (δ 1.2–1.5 ppm), and cyclohexane ring protons (δ 1.4–1.8 ppm) .

Reactivity and Chemical Behavior

Halogenation

Under radical-initiated conditions, 1-methyl-4-propylcyclohexane undergoes halogenation (e.g., with Cl₂ or Br₂) to form monosubstituted products. The reaction preferentially targets tertiary C-H bonds in the cyclohexane ring due to their lower bond dissociation energies.

Oxidation Reactions

Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) cleave the ring, producing dicarboxylic acids or ketones, respectively. Controlled oxidation with milder agents (e.g., O₂ in the presence of cobalt catalysts) may yield cyclic alcohols or ketones.

Reaction Example:

C10H20+O2Co catalystC10H18O+H2O\text{C}_{10}\text{H}_{20} + \text{O}_2 \xrightarrow{\text{Co catalyst}} \text{C}_{10}\text{H}_{18}\text{O} + \text{H}_2\text{O}

Applications and Industrial Relevance

Solvent and Fuel Additive

The compound’s nonpolar nature makes it suitable as a solvent for resins and waxes. Additionally, its high boiling point and thermal stability suggest potential as a fuel additive to improve combustion efficiency.

Intermediate in Organic Synthesis

1-Methyl-4-propylcyclohexane serves as a precursor in the production of surfactants and lubricants. Functionalization via sulfonation or ethoxylation introduces hydrophilic groups, enabling applications in detergents and emulsifiers.

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